molecular formula C7H4ClF2NO2 B1475074 5-Chloro-2-(difluoromethyl)pyridine-3-carboxylic acid CAS No. 1256794-46-3

5-Chloro-2-(difluoromethyl)pyridine-3-carboxylic acid

Cat. No. B1475074
CAS RN: 1256794-46-3
M. Wt: 207.56 g/mol
InChI Key: SAGNXMZHTBLRID-UHFFFAOYSA-N
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Description

“5-Chloro-2-(difluoromethyl)pyridine-3-carboxylic acid” is a type of organic compound that is a monocarboxylic derivative of pyridine . It contains a fluorine atom and a carbon-containing pyridine, which are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of “this compound” and its derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a fluorine atom and a pyridine in their structure . The presence of these elements bestows many of the distinctive physical–chemical properties observed in this class of compounds .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are characterized by the presence of a fluorine atom and a pyridine in their structure . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are characterized by its unique structure, which includes a fluorine atom and a pyridine . These elements bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Regioselective Functionalization

One prominent application involves the regioselective functionalization of halopyridinecarboxylic acids. Studies demonstrate the logistic flexibility in preparing isomeric halopyridinecarboxylic acids, highlighting methods for functionalizing and carboxylating halopyridines in specific positions to yield various carboxylic acids (Cottet & Schlosser, 2004). This research is fundamental for synthesizing intermediates used in pharmaceuticals and agrochemicals.

Crystal Structure Analysis

The crystal structure analysis of related compounds, such as 5-(trifluoromethyl)picolinic acid monohydrate, has been conducted to understand the hydrogen-bonding network facilitated by water molecules (Ye & Tanski, 2020). Such analyses are crucial for designing and understanding the properties of new chemical entities with potential applications in material science and drug design.

Metalations and Functionalizations

Further research explores the metalations and functionalizations of chloro- and bromo-(trifluoromethyl)pyridines, aiming to convert these compounds into various carboxylic acids (Cottet, Marull, Mongin, Espinosa, & Schlosser, 2004). This work is significant for developing synthetic routes to complex molecules, underpinning advancements in organic chemistry and industrial applications.

Insecticidal Activity Intermediates

Another application involves synthesizing intermediates with potential insecticidal activity. For instance, compounds containing pyridine rings have been explored for their role in developing new insecticides, highlighting the importance of such chemical frameworks in agricultural science (Liu, Feng, Liu, & Zhang, 2006).

Extraction and Separation Processes

The extraction of pyridine-3-carboxylic acid using various solvents has been studied, focusing on improving the efficiency of separation processes in the pharmaceutical and biochemical industries (Kumar & Babu, 2009). This research is crucial for the production and purification of valuable chemical entities.

Luminescent Materials

Research into the luminescent properties of Nd3+-doped complexes with carboxylic acids and pyridine derivatives demonstrates applications in material sciences, particularly in developing new luminescent materials (Ye, Wei, Sheng, Chen, & Hua, 2013). Such materials have potential uses in optical devices and sensors.

Safety and Hazards

The safety data sheet for a similar compound, “2-Chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid”, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The demand for trifluoromethylpyridine (TFMP) derivatives, such as “5-Chloro-2-(difluoromethyl)pyridine-3-carboxylic acid”, has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

5-chloro-2-(difluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF2NO2/c8-3-1-4(7(12)13)5(6(9)10)11-2-3/h1-2,6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGNXMZHTBLRID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)C(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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